Methyl 3-amino-4-(benzenesulfonyl)benzoate
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Overview
Description
Methyl 3-amino-4-(benzenesulfonyl)benzoate is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(benzenesulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative, followed by reduction to form an amine group, and subsequent sulfonylation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(benzenesulfonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino or sulfonyl groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Methyl 3-amino-4-(benzenesulfonyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(benzenesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-amino-4-(benzenesulfonyl)benzoate include:
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-(methylsulfonyl)benzoate
- Methyl 3-amino-4-(phenylsulfonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-4-(benzenesulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)10-7-8-13(12(15)9-10)20(17,18)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEVRRCPEAELJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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